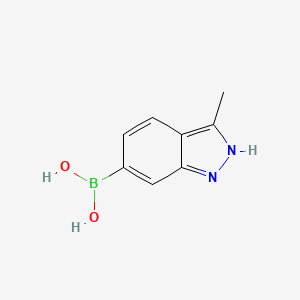
3-Methyl-1H-indazole-6-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-indazole-6-boronic acid is a boronic acid derivative with the empirical formula C8H9BN2O2 and a molecular weight of 175.98 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
Boronic acids, including 3-Methyl-1H-indazole-6-boronic acid, can be synthesized using various methods . For instance, they can be used as building blocks and synthetic intermediates . In the Suzuki-Miyaura coupling reaction, boronic acids can be used to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indazole-6-boronic acid is 1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) and the SMILES string is B(C1=CC2=C(C=C1)C=NN2C)(O)O .Chemical Reactions Analysis
Boronic acids, such as 3-Methyl-1H-indazole-6-boronic acid, can act as electrophiles and be attacked by nucleophilic groups . They are used in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-6-boronic acid is a solid substance with a molecular weight of 175.98 . Its empirical formula is C8H9BN2O2 .Applications De Recherche Scientifique
Molecular Structure and Resonance States Analysis
3-Methyl-1H-indazole-6-boronic acid and similar molecules like 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) have been the subject of detailed studies focusing on their molecular structure and resonance states. Using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers have explored these compounds' different resonance forms and molecular structures, especially under varying temperatures. This has significant implications for understanding the behavior and characteristics of such molecules in various conditions (Dikmen, 2018).
Crystal Structure and Vibrational Spectra
The crystal structure and vibrational properties of similar boronic acids have also been a focus of research. Studies have utilized Raman, FT-IR, and XRD spectroscopic methods along with quantum chemical calculations to understand these compounds' molecular structure, conformer forms, and vibrational properties. Such research helps in predicting the behavior of these molecules in various environments, which is crucial for their application in different scientific fields (Dikmen, 2017).
Synthesis and Chemical Reactions
There's significant interest in the synthesis of indazole derivatives, including processes like regiospecific synthesis and Suzuki-type cross-coupling reactions. These studies focus on the methods to efficiently produce derivatives of indazoles, which can have a wide range of applications in pharmaceuticals and materials science (Rheingold et al., 1997).
Supramolecular Structure Analysis
The supramolecular structure of NH-indazoles, including 3-Methyl variants, has been explored using X-ray crystallography and magnetic resonance spectroscopy. These studies focus on understanding the molecular interactions and structural dynamics, providing insights into how these compounds can be used in various scientific applications (Teichert et al., 2007).
Enthalpy of Formation Studies
Research on the enthalpy of formation of indazoles, including 3-Methyl-1H-indazole-6-carboxylic acid, provides essential data for understanding the thermodynamics of these compounds. This is important for their application in chemical synthesis and material science (Orozco-Guareño et al., 2019).
Boronic Acid Catalysis
The role of boronic acid in catalysis, including its use in various organic reactions and molecular assemblies, has been investigated. This research is crucial for developing new methodologies in synthetic chemistry, where boronic acids, like 3-Methyl-1H-indazole-6-boronic acid, play a key role (Zheng et al., 2010).
Safety And Hazards
3-Methyl-1H-indazole-6-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this substance .
Propriétés
IUPAC Name |
(3-methyl-2H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMNHWUQJFDED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NNC(=C2C=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657118 |
Source


|
| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indazole-6-boronic acid | |
CAS RN |
1245816-26-5 |
Source


|
| Record name | B-(3-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

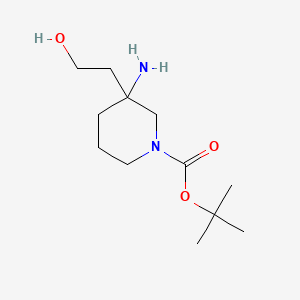

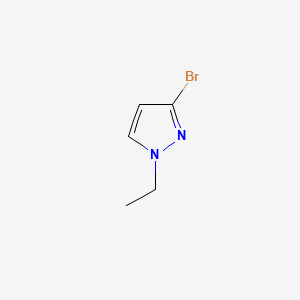

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
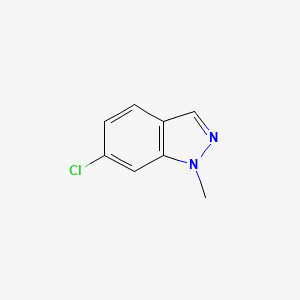
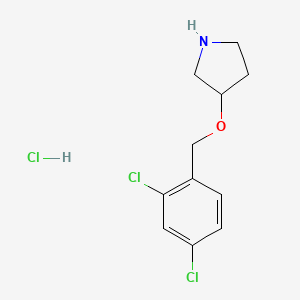


![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)


![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)
![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)